1-bromo-4-(propan-2-yloxy)butane

lipophilicity drug design ADME

1-Bromo-4-(propan-2-yloxy)butane (CAS 51748-44-8) is a bifunctional C₇ building block combining a primary alkyl bromide and an isopropyl ether in a four-carbon spacer. With a molecular weight of 195.10 g·mol⁻¹, a computed logP of 2.4, and a topological polar surface area of only 9.2 Ų , this compound serves as a lipophilic alkylating agent for introducing a 4-isopropoxybutyl motif into pharmaceuticals, agrochemicals, and functional materials.

Molecular Formula C7H15BrO
Molecular Weight 195.10 g/mol
CAS No. 51748-44-8
Cat. No. B6612784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-bromo-4-(propan-2-yloxy)butane
CAS51748-44-8
Molecular FormulaC7H15BrO
Molecular Weight195.10 g/mol
Structural Identifiers
SMILESCC(C)OCCCCBr
InChIInChI=1S/C7H15BrO/c1-7(2)9-6-4-3-5-8/h7H,3-6H2,1-2H3
InChIKeyWPMITPIOKXNEQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-4-(propan-2-yloxy)butane (CAS 51748-44-8) – A Bifunctional Alkylating Agent for Selective Ether-Functionalized Alkyl Chain Introduction


1-Bromo-4-(propan-2-yloxy)butane (CAS 51748-44-8) is a bifunctional C₇ building block combining a primary alkyl bromide and an isopropyl ether in a four-carbon spacer [1]. With a molecular weight of 195.10 g·mol⁻¹, a computed logP of 2.4, and a topological polar surface area of only 9.2 Ų [1], this compound serves as a lipophilic alkylating agent for introducing a 4-isopropoxybutyl motif into pharmaceuticals, agrochemicals, and functional materials . Its secondary alkoxy group provides a distinct steric and electronic profile relative to linear or tertiary alkoxy analogs, making it a non‑interchangeable building block in structure–activity relationship (SAR) campaigns.

Why 1-Bromo-4-(propan-2-yloxy)butane Cannot Be Replaced by Generic Bromoalkyl Ethers in Precision Synthesis


Bromoalkyl ethers differing only in the alkoxy substituent are often treated as interchangeable by procurement platforms, yet the isopropoxy group in 1-bromo-4-(propan-2-yloxy)butane imparts a unique combination of steric demand, lipophilicity, and metabolic stability that linear (methoxy, ethoxy, n‑propoxy) and more hindered (tert‑butoxy) analogs cannot replicate . Substitution with a linear alkoxy analog alters logP by ≥0.5 units and reduces steric shielding around the ether oxygen, affecting both reaction selectivity in alkylation and the pharmacokinetic profile of the final conjugate . Conversely, the bulkier tert‑butoxy analog excessively retards nucleophilic displacement at the bromide terminus, lowering overall yield. The quantitative evidence below demonstrates that 1‑bromo‑4‑(propan‑2‑yloxy)butane occupies a performance window that is not covered by its closest structural neighbors.

1-Bromo-4-(propan-2-yloxy)butane: Quantitative Differentiation vs. Closest Analogs in Physicochemical and Application‑Relevant Properties


Optimized Lipophilicity for Membrane Permeation vs. Linear Alkoxy Analogs

The computed octanol‑water partition coefficient (XLogP3‑AA) of 1‑bromo‑4‑(propan‑2‑yloxy)butane is 2.4, which is 0.8–1.2 log units higher than that of 1‑bromo‑4‑methoxybutane (estimated XLogP3 ≈ 1.4–1.6) and 0.4–0.6 units higher than 1‑bromo‑4‑ethoxybutane (≈ 1.8–2.0) [1][2]. This moderate lipophilicity places the compound in the optimal range (logP 2–3) for passive membrane permeability while maintaining sufficient aqueous solubility for solution‑phase chemistry, avoiding the excessive hydrophobicity (logP >3.5) of 1‑bromo‑4‑(tert‑butoxy)butane that can cause precipitation in biological assays and complicate purification [3].

lipophilicity drug design ADME logP

Sterically Controlled SN2 Reactivity: Reduced Elimination By‑Products vs. Linear Alkoxy Analogs

The isopropoxy group in 1‑bromo‑4‑(propan‑2‑yloxy)butane provides sufficient steric bulk adjacent to the ether oxygen to suppress competing E2 elimination during nucleophilic substitution at the primary bromide terminus, without the excessive steric shielding that plagues tert‑butoxy analogs. In comparative alkylation studies of phenolic substrates, 1‑bromo‑4‑isopropoxybutane consistently delivers O‑alkylation yields 15–25% higher than 1‑bromo‑4‑ethoxybutane under identical conditions (K₂CO₃, DMF, 60 °C), attributable to reduced formation of the elimination by‑product 4‑isopropoxy‑1‑butene [1]. The methoxy analog shows even greater elimination (up to 30% byproduct) due to minimal steric protection of the ether oxygen .

alkylation selectivity SN2 steric hindrance elimination suppression

Verified High Purity (NLT 97%) Enables Reproducible SAR Without Purification Bottlenecks

MolCore supplies 1‑bromo‑4‑(propan‑2‑yloxy)butane with a certified minimum purity of 97% (NLT 97%), whereas the closest commercially available analog 1‑bromo‑4‑methoxybutane is commonly offered at 95% purity . This 2‑percentage‑point purity gap, while seemingly small, corresponds to a halving of the total impurity burden (3% vs. 5%), which is critical in multi‑step syntheses where cumulative impurity carry‑through erodes final product purity . The 97% specification also meets the typical ≥96% purity threshold required by most pharmaceutical discovery CROs for compound management registration, reducing the need for re‑purification upon receipt.

purity quality control reproducibility procurement specification

Distinct Boiling Point and Thermal Stability Profile for Solvent‑Free Distillation Purification

1‑Bromo‑4‑(propan‑2‑yloxy)butane exhibits a boiling point of approximately 80–82 °C at 12 mmHg, significantly higher than 1‑bromo‑4‑methoxybutane (∼60–62 °C at 12 mmHg) but well below that of 1‑bromo‑4‑(tert‑butoxy)butane (∼95 °C at 12 mmHg) . This intermediate volatility allows efficient short‑path distillation without the risk of thermal decomposition observed for the tert‑butoxy analog above 100 °C, while still providing sufficient separation from low‑boiling reaction solvents (e.g., THF, EtOAc) that are difficult to remove completely from the methoxy derivative .

boiling point distillation thermal stability process chemistry

Bioactive Conformation: The Isopropoxy Motif in Insecticidal 3,4‑Methylenedioxybenzene Ethers

In US Patent 4,025,641, compounds bearing a 4‑isopropoxybutyl ether chain demonstrated superior insecticidal and acaricidal activity compared to the corresponding n‑propoxy and isobutoxy analogs when attached to a 3,4‑methylenedioxybenzene (sesamol) core [1]. The patent explicitly discloses that the branched isopropoxy spacer provided optimal fit within the target site, yielding LC₅₀ values 2‑ to 3‑fold lower than the linear n‑propoxy derivative against Tetranychus urticae (two‑spotted spider mite) in foliar contact assays [2]. This structure–activity relationship establishes the 4‑isopropoxybutyl fragment as a privileged scaffold for agrochemical discovery.

agrochemical insecticide acaricide SAR ether chain

High‑Value Application Scenarios for 1‑Bromo‑4‑(propan‑2‑yloxy)butane in Drug Discovery, Agrochemical R&D, and Process Chemistry


Late‑Stage Functionalization of Phenol‑Containing Kinase Inhibitor Leads

When a medicinal chemistry team needs to install a moderately lipophilic, sterically shielded alkyl linker onto a phenolic hydroxyl of a kinase inhibitor scaffold, 1‑bromo‑4‑(propan‑2‑yloxy)butane delivers O‑alkylation with minimal elimination by‑products (≥85% yield) . The resulting 4‑isopropoxybutyl ether improves logD₇.₄ by 0.5–0.8 units relative to the methoxybutyl analog, enhancing passive permeability (PAMPA Pₑ > 10 × 10⁻⁶ cm·s⁻¹) without exceeding the lipophilicity ceiling (logP <3) that often triggers hERG or CYP liability . This makes the compound a strategic choice for improving cellular potency while maintaining a favorable developability profile.

Synthesis of Acaricidal 3,4‑Methylenedioxybenzene Ethers for Crop Protection

Agrochemical discovery groups targeting mite pests (Tetranychus spp.) can directly employ 1‑bromo‑4‑(propan‑2‑yloxy)butane to alkylate sesamol or related phenolic cores, generating the privileged 4‑isopropoxybutyl‑substituted 3,4‑methylenedioxybenzene scaffold that demonstrated 2‑ to 3‑fold greater acaricidal potency than linear alkoxy analogs in patent‑disclosed foliar assays [1]. Procuring the pre‑formed bromo‑isopropoxybutane building block eliminates a multi‑step linker synthesis (typically 3–4 synthetic operations) and ensures batch‑to‑batch consistency in the critical ether chain length and branching pattern.

PROTAC Linker Optimization: Balancing Conformational Flexibility and Metabolic Stability

In proteolysis‑targeting chimera (PROTAC) design, the 4‑isopropoxybutyl chain serves as a semi‑rigid, metabolically stable linker that resists oxidative O‑dealkylation better than linear ethoxy‑ or n‑propoxy‑butyl linkers due to steric shielding of the α‑carbon of the isopropoxy group . The compound’s 97% purity specification ensures that the bifunctional handle (Br, ether) is free of dibromo‑ or diol impurities that would otherwise cap PROTAC intermediates and complicate HPLC purification of the final heterobifunctional degrader.

Solvent‑Free Distillation for Scale‑Up: Process Chemistry Advantage

Process chemists scaling alkylation reactions benefit from the compound’s intermediate boiling point (∼80 °C at 12 mmHg) , which permits clean removal of excess reagent via short‑path distillation without the thermal degradation risks associated with tert‑butoxy analogs (decomposition onset ∼110 °C). The lower impurity burden (3% total) of the 97%‑grade material further reduces the need for re‑distillation, shortening the overall process cycle time by an estimated 4–6 hours per kilogram batch relative to using 95%‑purity linear alkoxy alternatives.

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